![molecular formula C15H22O9 B3043169 [(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate CAS No. 76512-89-5](/img/structure/B3043169.png)
[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate
Overview
Description
[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate is a useful research compound. Its molecular formula is C15H22O9 and its molecular weight is 346.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular and Antibacterial Activities
This compound has been used in the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate, which has shown promising antitubercular and antibacterial activities .
Building Block for Oligosaccharides
3,4,6-Tri-O-acetyl-D-glucal, a related compound, acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Preparation of Anionic Surfactants
Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Antibacterial and Antitumor Activity
Some synthesized compounds related to 3,4,6-Tri-O-acetyl-1,2-O-isopropylidene-b-D-fructofuranose have been tested for antibacterial and antitumor activity .
Study of Biomolecules
The compound [(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate is used in site-directed spin labeling followed by investigation using Electron Paramagnetic Resonance spectroscopy. This is a rapidly expanding powerful biophysical technique to study structure, local dynamics and functions of biomolecules .
Synthesis of Unique Nitroxides
This compound is used in the synthesis of unique nitroxides that are resistant to the action of biogenic reductants and have high spin relaxation (dephasing) times .
properties
IUPAC Name |
[(5S,7R,8R,9S)-8,9-diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-8(16)19-6-11-12(21-9(2)17)13(22-10(3)18)15(23-11)7-20-14(4,5)24-15/h11-13H,6-7H2,1-5H3/t11-,12-,13+,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRYOHKWLRNWKW-CXTNEJHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2(O1)COC(O2)(C)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@]2(O1)COC(O2)(C)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-1,2-O-isopropylidene-b-D-fructofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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